molecular formula C28H18F2N2O2 B4974760 2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide

2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide

Cat. No.: B4974760
M. Wt: 452.4 g/mol
InChI Key: LOMAQJXWYXIMTI-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms and benzamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 2-fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with aniline to form 2-fluoro-N-phenylbenzamide.

    Sonogashira Coupling: The 2-fluoro-N-phenylbenzamide undergoes a Sonogashira coupling reaction with 2-iodoaniline in the presence of a palladium catalyst and copper iodide to form the ethynyl intermediate.

    Final Amidation: The ethynyl intermediate is then reacted with another equivalent of 2-fluorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-phenylbenzamide
  • 2-fluoro-N-[2-(phenylcarbamoyl)phenyl]benzamide
  • 2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Uniqueness

2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide is unique due to its multiple fluorine atoms and ethynyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-fluoro-N-[2-[2-[2-[(2-fluorobenzoyl)amino]phenyl]ethynyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18F2N2O2/c29-23-13-5-3-11-21(23)27(33)31-25-15-7-1-9-19(25)17-18-20-10-2-8-16-26(20)32-28(34)22-12-4-6-14-24(22)30/h1-16H,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMAQJXWYXIMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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